molecular formula C17H12ClNO4 B5721246 N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B5721246
M. Wt: 329.7 g/mol
InChI Key: OBQICYIIKFCOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromene derivatives involves several key steps, including cyclization and substitution reactions. For instance, a related compound, 4-oxo-N-phenyl-4H-chromene-2-carboxamide, and its derivatives were synthesized through reactions crystallizing in different space groups, highlighting the versatility of the chromene scaffold in synthesizing diverse molecules with varying physical and chemical properties (Reis et al., 2013).

Molecular Structure Analysis

Chromene derivatives exhibit a range of molecular conformations, as evidenced by their crystal structures. For example, studies have shown that these compounds can adopt anti-rotamer conformations about the C-N bond, with the amide O atom being either trans- or cis-related to the O atom of the pyran ring. This structural versatility significantly impacts their chemical reactivity and interactions (Gomes et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is influenced by its functional groups, which participate in various chemical reactions. For instance, the chromene core is reactive towards nucleophilic substitutions, cyclizations, and other transformations that are central to constructing complex molecules with potential biological activities.

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceutical formulations. The polymorphism observed in some chromene derivatives underscores the importance of understanding these properties for their practical application (Reis et al., 2013).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-15-7-6-10(18)8-12(15)19-17(21)16-9-13(20)11-4-2-3-5-14(11)23-16/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQICYIIKFCOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.